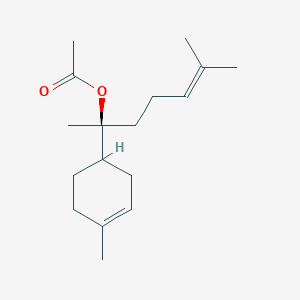
Bisabolol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisabolol acetate, also known as this compound, is a useful research compound. Its molecular formula is C17H28O2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Bisabolol acetate exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Studies have shown that it can reduce pro-inflammatory cytokine production in macrophage cells, particularly in response to lipopolysaccharide (LPS) and phorbol esters .
Case Study: Skin Inflammation
- Methodology : In vivo studies on mice demonstrated that topical application of this compound significantly inhibited ear swelling and histopathological damage induced by TPA (12-O-tetradecanoyl-phorbol-13-acetate).
- Results : The treatment reduced ear thickness and weight, indicating its potential as a therapeutic agent for skin inflammation .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Ear Thickness (mm) | 5.0 | 2.3 |
| Cytokine Levels (TNF-α) | High | Significantly Reduced |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer’s pathology .
Case Study: Alzheimer's Disease
- Methodology : In vitro studies on neuronal cell lines showed that this compound protected against oxidative stress-induced apoptosis.
- Results : The compound reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Cell Viability (%) | 45 | 75 |
| ROS Levels (µM) | 20 | 8 |
Skin Care Formulations
Due to its soothing and anti-inflammatory properties, this compound is widely used in cosmetic formulations aimed at improving skin health. It is often included in products designed for sensitive skin or conditions like atopic dermatitis.
Case Study: Atopic Dermatitis Treatment
- Methodology : A clinical trial involving patients with atopic dermatitis applied a formulation containing this compound.
- Results : There was a significant improvement in SCORAD (SCORing Atopic Dermatitis) scores among those using the formulation compared to a control group.
| SCORAD Score Improvement (%) | Control Group | This compound Group |
|---|---|---|
| Baseline | 35 | 35 |
| After Treatment | 30 | 10 |
Anticancer Potential
Recent studies have explored the anticancer effects of this compound derivatives against various cancer cell lines, including pancreatic cancer. These derivatives have shown enhanced inhibitory effects on cell proliferation compared to the parent compound.
Case Study: Pancreatic Cancer
- Methodology : In vitro studies evaluated the effects of this compound derivatives on pancreatic cancer cell lines.
- Results : The most potent derivative exhibited a significant reduction in cell viability and induced apoptosis more effectively than this compound alone.
| Cell Line | Control Viability (%) | This compound Viability (%) | Derivative Viability (%) |
|---|---|---|---|
| KLM1 | 100 | 65 | 30 |
| Panc1 | 100 | 70 | 25 |
Propriétés
Formule moléculaire |
C17H28O2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
[(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-yl] acetate |
InChI |
InChI=1S/C17H28O2/c1-13(2)7-6-12-17(5,19-15(4)18)16-10-8-14(3)9-11-16/h7-8,16H,6,9-12H2,1-5H3/t16?,17-/m0/s1 |
Clé InChI |
RQYNNIWGGJJGDH-DJNXLDHESA-N |
SMILES isomérique |
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)OC(=O)C |
SMILES canonique |
CC1=CCC(CC1)C(C)(CCC=C(C)C)OC(=O)C |
Synonymes |
(-)-alpha-bisabolol acetate bisabolol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















